molecular formula C44H56AsCl3N14O5S2 B1198953 2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride CAS No. 62570-11-0

2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride

Cat. No.: B1198953
CAS No.: 62570-11-0
M. Wt: 1106.4 g/mol
InChI Key: UCMANRNMHAJWAQ-XMSWCHMSSA-N
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Description

The compound 2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure through a series of condensation and substitution reactions. Key reagents used in these steps include amino acids, triazine derivatives, and benzimidazole compounds. The reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino and sulfanyl groups can be oxidized to form corresponding oxides and sulfoxides.

    Reduction: Reduction reactions can target the triazine and benzimidazole rings, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s amino and carboxy groups may facilitate interactions with biomolecules, making it useful in studies involving protein-ligand interactions and enzyme inhibition.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its multiple functional groups and potential for chemical modification.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The amino and carboxy groups can form hydrogen bonds and ionic interactions, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)sulfanyl]-3-methylbutanoic acid
  • 4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
  • 4,6-diamino-1,3,5-triazin-2-yl derivatives

Uniqueness

This compound is unique due to its combination of multiple functional groups and complex structure

Properties

CAS No.

62570-11-0

Molecular Formula

C44H56AsCl3N14O5S2

Molecular Weight

1106.4 g/mol

IUPAC Name

2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride

InChI

InChI=1S/C25H24N6O.C19H29AsN8O4S2.3ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;1-18(2,11(21)13(29)30)33-20(34-19(3,4)12(22)14(31)32)9-5-7-10(8-6-9)25-17-27-15(23)26-16(24)28-17;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);5-8,11-12H,21-22H2,1-4H3,(H,29,30)(H,31,32)(H5,23,24,25,26,27,28);3*1H/t;11-,12?,20?;;;/m.0.../s1

InChI Key

UCMANRNMHAJWAQ-XMSWCHMSSA-N

SMILES

CC(C)(C(C(=O)O)N)S[As](C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N)SC(C)(C)C(C(=O)O)N.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S[As](C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N)SC(C)(C)C(C(=O)O)N.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl

Canonical SMILES

CC(C)(C(C(=O)O)N)S[As](C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N)SC(C)(C)C(C(=O)O)N.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl

Synonyms

V5851

Origin of Product

United States

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